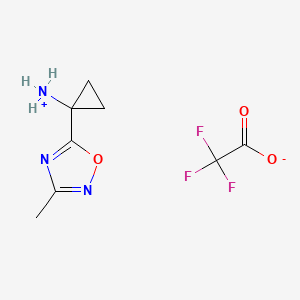

1-(3-甲基-1,2,4-恶二唑-5-基)环丙铵 2,2,2-三氟乙酸盐

描述

1,2,4-Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .

Molecular Structure Analysis

The structures of synthesized organic intermediates are determined by FTIR, proton NMR, 13 C NMR, UV–Visible .

Chemical Reactions Analysis

Under certain conditions, the presumptive reaction species is the malononitrile anion. In the synthesis described previously, no additional base is exploited, implying that compound 2 and/or product 4 may act as a general base in the formation of the anion of malononitrile .

Physical and Chemical Properties Analysis

In IR spectra, all synthesized compounds showed an absorption band at 2934.96–2920.80 cm −1 which was assigned to an alkyl stretch (–CH 2 –), and the 1444–1580 cm −1 absorption assigned to aromatic C=C stretching .

科学研究应用

恶二唑衍生物的生物活性

恶二唑衍生物,包括与 1-(3-甲基-1,2,4-恶二唑-5-基)环丙铵 2,2,2-三氟乙酸盐类似的衍生物,因其广泛的生物活性而受到广泛研究。这些活性包括抗菌、抗癌、抗炎和许多其他药理作用。恶二唑部分是一个含氧和氮原子的五元杂环,在化合物与生物系统相互作用的能力中起着至关重要的作用。由于其与生物大分子形成氢键的能力,它已被证明具有显着的生物潜力,增强了药理活性 (Jalhan 等人,2017 年), (Wang 等人,2022 年).

合成路线和应用

1,3,4-恶二唑衍生物的合成因其在药物化学中的应用而备受关注。已经开发出合成这些化合物的创新方法,突出了它们在创造新药物种中的重要性。恶二唑环的多功能性允许开发具有治疗潜力的化合物,用于治疗各种疾病 (Nayak 和 Poojary,2019 年).

金属离子传感应用

1,3,4-恶二唑骨架的独特结构已被用于化学传感器的开发,特别是用于金属离子传感。它们的高光致发光量子产率、优异的热和化学稳定性以及潜在的配位位点使其适用于检测金属离子。该应用展示了恶二唑衍生物在药理学以外领域的潜力,延伸到材料科学和分析化学 (Sharma 等人,2022 年).

抗寄生虫剂

杂环恶二唑环已被确定为开发抗寄生虫药物的有希望的支架。研究强调了 1,3,4-恶二唑和 1,2,4-恶二唑异构体在设计治疗寄生虫感染的新药中的重要性,表明它们在发现新型抗寄生虫剂中具有重要作用 (Pitasse-Santos 等人,2017 年).

作用机制

Target of Action

Compounds with a 1,2,4-oxadiazole core have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . They have also been identified as potential anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .

Mode of Action

1,2,4-oxadiazoles are known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen, which may influence their interaction with biological targets.

Biochemical Pathways

1,2,4-oxadiazoles have been associated with various therapeutic focuses, including cancer therapy, treatment of age-related diseases, antimicrobials, and more . This suggests that they may interact with a variety of biochemical pathways.

Result of Action

Given the anti-infective and potential anticancer activities of 1,2,4-oxadiazoles , it can be inferred that the compound may induce cell death or inhibit cell proliferation in certain contexts.

未来方向

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These heterocycles have been utilized for the development of energetic materials, fluorescent dyes, OLEDs, sensors, as well as insecticides .

生化分析

Biochemical Properties

1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclopropanaminium 2,2,2-trifluoroacetate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including carbonic anhydrase isoforms, which are crucial for maintaining acid-base balance in tissues . The interaction with these enzymes involves hydrogen bonding and electrostatic interactions, which can modulate enzyme activity and influence metabolic processes.

Cellular Effects

The effects of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclopropanaminium 2,2,2-trifluoroacetate on cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving peroxisome proliferator-activated receptors (PPARs), which play a role in regulating gene expression related to lipid metabolism and inflammation . Additionally, it affects cellular metabolism by modulating the activity of enzymes involved in glycolysis and oxidative phosphorylation, thereby impacting energy production and metabolic flux.

Molecular Mechanism

At the molecular level, 1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclopropanaminium 2,2,2-trifluoroacetate exerts its effects through specific binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in enzyme conformation and activity . These interactions can result in altered gene expression, particularly in pathways related to metabolism and cell growth.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclopropanaminium 2,2,2-trifluoroacetate have been studied over various time frames. The compound exhibits stability under standard laboratory conditions, but its degradation products can influence long-term cellular functions . Studies have shown that prolonged exposure to this compound can lead to changes in cellular morphology and function, highlighting the importance of monitoring its stability and degradation over time.

Dosage Effects in Animal Models

The effects of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclopropanaminium 2,2,2-trifluoroacetate vary with dosage in animal models. At lower doses, the compound has been found to enhance metabolic activity and improve physiological functions . At higher doses, it can exhibit toxic effects, including oxidative stress and cellular damage. These findings underscore the need for careful dosage optimization in therapeutic applications.

Metabolic Pathways

1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclopropanaminium 2,2,2-trifluoroacetate is involved in several metabolic pathways, particularly those related to nitrogen metabolism and oxidative stress response . The compound interacts with enzymes such as nitric oxide synthase and superoxide dismutase, influencing the levels of reactive nitrogen and oxygen species in cells. These interactions can modulate cellular redox balance and impact overall metabolic health.

Transport and Distribution

Within cells and tissues, 1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclopropanaminium 2,2,2-trifluoroacetate is transported and distributed through specific transporters and binding proteins . The compound’s localization is influenced by its interactions with membrane transporters, which facilitate its uptake and distribution to various cellular compartments. This distribution pattern is crucial for its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclopropanaminium 2,2,2-trifluoroacetate is primarily within the mitochondria and endoplasmic reticulum . This localization is directed by specific targeting signals and post-translational modifications that guide the compound to these organelles. Within these compartments, the compound can exert its effects on cellular metabolism and stress response pathways.

属性

IUPAC Name |

[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropyl]azanium;2,2,2-trifluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O.C2HF3O2/c1-4-8-5(10-9-4)6(7)2-3-6;3-2(4,5)1(6)7/h2-3,7H2,1H3;(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEPGFAYBRVZSGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2(CC2)[NH3+].C(=O)(C(F)(F)F)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

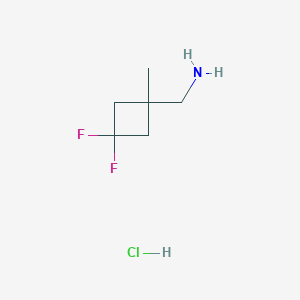

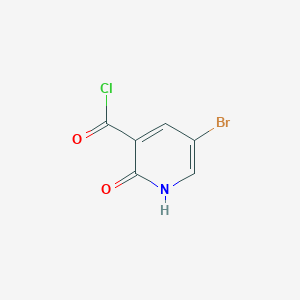

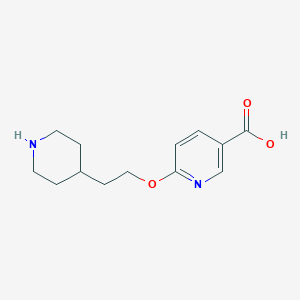

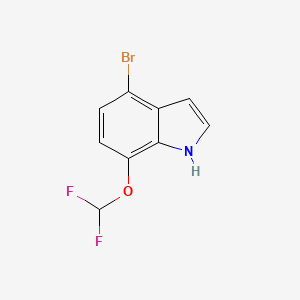

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

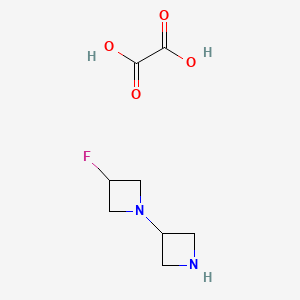

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-tert-Butyl 3-methyl 7-oxo-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate](/img/structure/B1407550.png)

![3-[(2,2,2-Trifluoroethyl)sulfanyl]benzoyl chloride](/img/structure/B1407556.png)

![tert-Butyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-cyanoacetate](/img/structure/B1407567.png)